Ácido fosfórico, mono(4-nitrofenil) éster, sal de magnesio (1:2)

Descripción general

Descripción

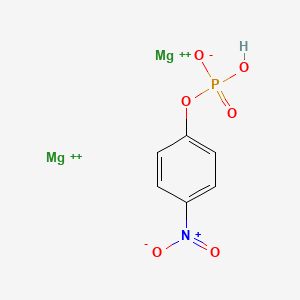

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is a chemical compound that has gained significant attention in scientific research. It is commonly known as PNPP-Mg and is used as a substrate for the detection of enzyme activity. This compound is widely used in biochemical and physiological experiments due to its unique properties.

Mecanismo De Acción

Target of Action

The primary targets of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) are acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, releasing inorganic phosphate and the corresponding alcohol .

Mode of Action

This compound acts as a chromogenic substrate for acid and alkaline phosphatases . When the phosphatase enzymes act on this compound, they catalyze the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically as 4-nitrophenol absorbs light at 405 nm .

Biochemical Pathways

The action of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) primarily affects the phosphatase activity within the cell . The hydrolysis of the compound by phosphatases leads to the production of 4-nitrophenol, which can be used to measure the activity of these enzymes . This is particularly useful in various biochemical assays, including ELISA .

Pharmacokinetics

As a substrate for phosphatases, it is expected to be metabolized in cells expressing these enzymes . The bioavailability of the compound would depend on factors such as its solubility, stability, and the presence of transporters.

Result of Action

The hydrolysis of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) by phosphatases results in the production of 4-nitrophenol . This compound can be detected spectrophotometrically, providing a measure of phosphatase activity . Therefore, the action of this compound can be used to assess the activity of phosphatases in a given sample .

Action Environment

The action, efficacy, and stability of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature. For instance, the activity of phosphatases, and thus the hydrolysis of the compound, can be affected by the pH of the environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PNPP-Mg has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, there are some limitations to its use. PNPP-Mg is not suitable for use in assays that require high sensitivity or specificity. It is also not suitable for use in assays that require the detection of low levels of enzyme activity.

Direcciones Futuras

There are several future directions for the use of PNPP-Mg in scientific research. One area of interest is the development of new assays that can detect the activity of enzymes that are not currently detected by PNPP-Mg. Another area of interest is the development of new substrates that can be used in conjunction with PNPP-Mg to increase the sensitivity and specificity of enzyme assays. Additionally, there is interest in the development of new methods for the synthesis of PNPP-Mg that are more efficient and environmentally friendly.

Aplicaciones Científicas De Investigación

Aquí hay un análisis de algunas de las aplicaciones de investigación científica del ácido fosfórico, mono(4-nitrofenil) éster, sal de magnesio (1:2), basado en la información disponible:

Sustrato cromógeno en ensayos enzimáticos

Este compuesto se utiliza como sustrato cromógeno para el ensayo inmunoenzimático ligado a enzimas (ELISA) y ensayos espectrofotométricos para medir la actividad de las fosfatasas ácidas y alcalinas .

Sintón para el marcado radiactivo

La estabilidad de los ésteres activados por 4-nitrofenil (PNP), como este compuesto, los hace efectivos para las reacciones de acilación. Se utilizan para preparar sintones de acilación marcados con F para el posterior marcado radiactivo de biomoléculas .

Inmovilización en sílices mesoporosas

Los ésteres de ácido fosfórico se pueden inmovilizar directamente en sílices mesoporosas, lo que tiene aplicaciones en catálisis o administración de fármacos debido a los beneficios combinados de los ácidos fosfónicos estables a la humedad y los soportes sólidos de gran superficie .

Análisis Bioquímico

Biochemical Properties

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) plays a crucial role in biochemical reactions, primarily as a substrate for alkaline and acid phosphatases . These enzymes catalyze the hydrolysis of phosphate esters, releasing inorganic phosphate and 4-nitrophenol, which can be measured spectrophotometrically. The interaction between phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) and phosphatases is essential for studying enzyme kinetics and activity .

Cellular Effects

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) influences various cellular processes by serving as a substrate for phosphatases. This compound affects cell signaling pathways by modulating the levels of phosphate groups on proteins, which can alter their activity and function . Additionally, it impacts gene expression and cellular metabolism by regulating the availability of inorganic phosphate, a critical component of cellular energy production and signaling .

Molecular Mechanism

The molecular mechanism of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) involves its interaction with phosphatases. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the release of 4-nitrophenol and inorganic phosphate . This reaction is crucial for understanding enzyme specificity and catalytic efficiency. The compound’s ability to act as a substrate for both alkaline and acid phosphatases highlights its versatility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical assays .

Dosage Effects in Animal Models

The effects of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are essential for determining the safe and effective use of the compound in research and diagnostic applications .

Metabolic Pathways

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is involved in metabolic pathways related to phosphate metabolism. The compound interacts with enzymes such as phosphatases, which catalyze the hydrolysis of phosphate esters . This interaction affects metabolic flux and the levels of metabolites, influencing cellular energy production and signaling . The compound’s role in these pathways is critical for understanding its biochemical and physiological effects .

Transport and Distribution

Within cells and tissues, phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its activity and function .

Subcellular Localization

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) exhibits specific subcellular localization patterns. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its activity and function, as they determine the compound’s accessibility to enzymes and other biomolecules .

Propiedades

IUPAC Name |

dimagnesium;(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYCKILTDHGLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Mg2NO6P+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

330-13-2 (Parent) | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32348-90-6 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-nitrophenyl) dihydrogen phosphate, magnesium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)

![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)